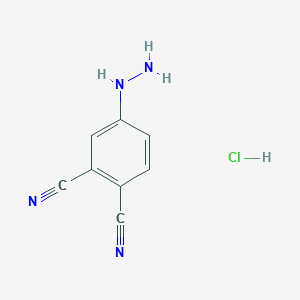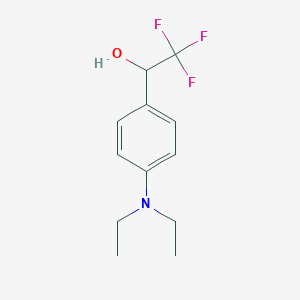
1-((2,4-Diamino-6-methylpyrimidin-5-yl)methyl)pyridin-1-ium bromide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,4-Diamino-6-methylpyrimidin-5-yl)methyl)pyridin-1-ium bromide hydrobromide is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium ion and a pyrimidine ring, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-Diamino-6-methylpyrimidin-5-yl)methyl)pyridin-1-ium bromide hydrobromide typically involves the reaction of 2,4-diamino-6-methylpyrimidine with a suitable pyridinium precursor. One common method involves the use of pyridinium ylides, aromatic aldehydes, and ammonium acetate in methanol. This reaction is highly stereoselective and yields the desired pyridinium salt with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
1-((2,4-Diamino-6-methylpyrimidin-5-yl)methyl)pyridin-1-ium bromide hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen, N-alkyl pyridinium salts as catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as pyridinium oxides.
Reduction: Formation of reduced derivatives, such as pyridinium hydrides.
Substitution: Formation of substituted pyridinium salts.
科学的研究の応用
1-((2,4-Diamino-6-methylpyrimidin-5-yl)methyl)pyridin-1-ium bromide hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-((2,4-Diamino-6-methylpyrimidin-5-yl)methyl)pyridin-1-ium bromide hydrobromide involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the pyridinium ion can interact with nucleic acids, affecting their structure and function.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine ring structure and exhibit various biological activities, including antitumor and antimicrobial properties.
Imidazole-containing compounds: Known for their broad range of chemical and biological properties, including antibacterial, antiviral, and antifungal activities.
Uniqueness
1-((2,4-Diamino-6-methylpyrimidin-5-yl)methyl)pyridin-1-ium bromide hydrobromide is unique due to its specific combination of a pyridinium ion and a pyrimidine ring, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C11H15Br2N5 |
|---|---|
分子量 |
377.08 g/mol |
IUPAC名 |
6-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidine-2,4-diamine;bromide;hydrobromide |
InChI |
InChI=1S/C11H14N5.2BrH/c1-8-9(10(12)15-11(13)14-8)7-16-5-3-2-4-6-16;;/h2-6H,7H2,1H3,(H4,12,13,14,15);2*1H/q+1;;/p-1 |
InChIキー |
QLDXNNMLCLQKAP-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=NC(=N1)N)N)C[N+]2=CC=CC=C2.Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


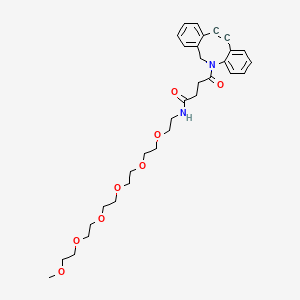


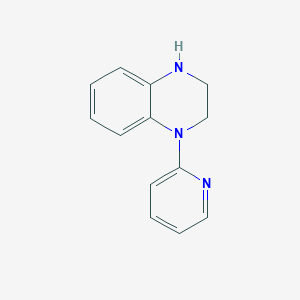

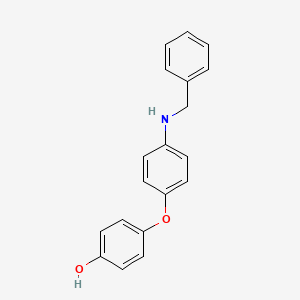

![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)

![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)


